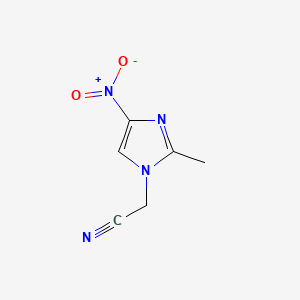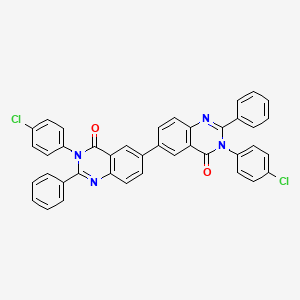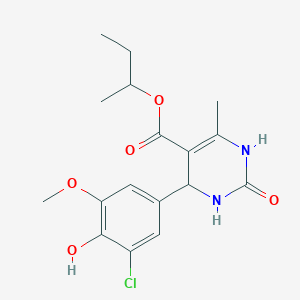![molecular formula C15H13N3OS3 B11099134 N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide](/img/structure/B11099134.png)
N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound’s unique arrangement of heterocycles and functional groups makes it an interesting candidate for further study.
N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide: is a chemical compound with an intriguing structure. Let’s break it down:
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the literature. researchers often explore various synthetic strategies, including multistep syntheses or modifications of existing compounds.
- Industrial production methods would likely involve scalable processes that ensure high yield and purity. Further research would be needed to uncover these details.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions due to its functional groups.
Common Reagents and Conditions:
Major Products: These reactions would yield derivatives with modified functional groups, such as sulfonamides, alcohols, or substituted thiophenes.
Scientific Research Applications
Medicinal Chemistry: Given its structural features, researchers might explore its potential as an anticancer agent or other therapeutic applications.
Biological Studies: Investigating its interactions with cellular targets (e.g., enzymes, receptors) could reveal its biological effects.
Materials Science: The compound’s heterocyclic backbone might find applications in organic electronics or materials design.
Industry: If scalable synthesis is achieved, it could be used in the production of specialty chemicals.
Mechanism of Action
- The compound’s mechanism likely involves interactions with cellular proteins or pathways. For example:
- It might inhibit specific enzymes or transcription factors.
- It could modulate signaling pathways related to inflammation or cell growth.
- Further studies would be needed to elucidate these mechanisms.
Comparison with Similar Compounds
- Unfortunately, I don’t have direct information on similar compounds. researchers would compare its properties, reactivity, and biological effects with related molecules to highlight its uniqueness.
Properties
Molecular Formula |
C15H13N3OS3 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-[5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H13N3OS3/c19-14(12-7-4-8-21-12)16-15-18-17-13(22-15)10-20-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,18,19) |
InChI Key |
USIXONVLLGBTLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NN=C(S2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperidine-4-carboxamide](/img/structure/B11099054.png)
![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11099057.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11099060.png)

![Ethyl 2-[(1-phenyl-2-thioxo-1,3-diazaspiro[4.5]dec-4-yliden)amino]acetate](/img/structure/B11099065.png)

![(4Z)-4-[(5-iodofuran-2-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11099100.png)
-lambda~5~-phosphane](/img/structure/B11099103.png)

![(5E)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11099110.png)
![5-({[2-(3-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzene-1,3-dicarboxylic acid](/img/structure/B11099122.png)


![Propyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11099138.png)
